molecular formula C11H15ClFN B2520970 N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride CAS No. 1384657-90-2

N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride

Cat. No.: B2520970
CAS No.: 1384657-90-2
M. Wt: 215.7
InChI Key: CSNGZMKFZXZEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is a chemical compound with the molecular formula C11H15ClFN and a molecular weight of 215.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]cyclobutanamine hydrochloride
  • N-[(2-bromophenyl)methyl]cyclobutanamine hydrochloride
  • N-[(2-methylphenyl)methyl]cyclobutanamine hydrochloride

Uniqueness

N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its analogs .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]cyclobutanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10;/h1-2,4,7,10,13H,3,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNGZMKFZXZEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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